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N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide
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Overview
Description
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring fused with a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with N-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are generally mild, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in anticancer properties by interfering with cellular replication processes .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-pyridin-2-ylbenzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-methyl-N-pyridin-2-ylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
N-methyl-N-pyridin-2-ylfuran-2-carboxamide: Similar structure but with a furan ring instead of a naphthalene ring.
Uniqueness
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is unique due to the presence of both a naphthalene ring and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents .
Properties
IUPAC Name |
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(16-8-4-5-11-18-16)17(20)15-10-9-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXVHNXAEPTMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49730085 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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